Thiomorpholine-4-carboximidamide hydrochloride
Description
Properties
IUPAC Name |
thiomorpholine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3S.ClH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYMLSTXLOQZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiomorpholine-4-carboximidamide hydrochloride typically involves the reaction of thiomorpholine with cyanamide under acidic conditions to form the carboximidamide group. The hydrochloride salt is then formed by the addition of hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions in controlled environments to ensure high purity and yield. The process includes the use of high-quality reagents and precise reaction conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Thiomorpholine-4-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiomorpholine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiomorpholine derivatives .
Scientific Research Applications
Medicinal Chemistry
Thiomorpholine-4-carboximidamide hydrochloride has been investigated for its potential as a pharmacological agent. Its structural similarities to other biologically active compounds suggest it may exhibit significant interactions with biological systems.
- Dipeptidyl Peptidase-4 Inhibition : Recent studies have indicated that compounds structurally related to thiomorpholine derivatives can serve as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are important in the management of type 2 diabetes mellitus. These inhibitors help regulate glucose levels by increasing insulin secretion and decreasing glucagon release .
Organic Synthesis
The compound is also utilized in organic synthesis due to its ability to participate in various chemical reactions. It can act as a building block for synthesizing more complex molecules, particularly those with potential therapeutic applications.
- Synthesis Pathways : Common methods for synthesizing this compound involve multi-step organic reactions, including nucleophilic substitutions and cyclization processes that leverage its functional groups.
This compound has shown promise in several biological contexts:
- Antiviral Activity : Some studies suggest that thiomorpholine derivatives may exhibit antiviral properties, particularly against retroviruses like HIV. Their mechanism of action may involve the inhibition of viral integrase, thus preventing the integration of viral DNA into the host genome .
- Kappa Opioid Receptor Agonism : Research has identified certain thiomorpholine derivatives as selective partial agonists at kappa opioid receptors, indicating potential applications in pain management and addiction therapy .
Data Tables
Case Study 1: DPP-4 Inhibitors
A study assessed the efficacy of various DPP-4 inhibitors, including those derived from thiomorpholine structures. The results indicated that these compounds could reduce HbA1c levels significantly over a 52-week period, showcasing their potential for managing diabetes effectively .
Case Study 2: Antiviral Properties
In a preclinical trial focusing on HIV integrase inhibition, thiomorpholine derivatives were tested for their ability to prevent viral replication. The findings suggested that certain modifications to the thiomorpholine structure enhanced antiviral activity, making them promising candidates for further development .
Mechanism of Action
The mechanism of action of thiomorpholine-4-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Differences
| Compound Name | CAS | Molecular Formula | Key Functional Groups | Purity |
|---|---|---|---|---|
| Thiomorpholine-4-carboximidamide | 56035-34-8 | C₅H₁₁N₃S | Carboximidamide, thiomorpholine | 90% |
| Thiomorpholin-4-amine | 5997-01-3 | C₄H₁₀N₂S | Primary amine, thiomorpholine | 95% |
| Thiomorpholin-3-one | 20196-21-8 | C₄H₇NOS | Ketone, thiomorpholine | 97% |
| Thiophen-3-amine oxalate | 861965-63-1 | C₅H₈N₂O₄S | Amine, oxalate salt, thiophene | 97% |
Key Observations :
- Thiomorpholin-3-one (CAS 20196-21-8) introduces a ketone group, likely increasing polarity and affecting solubility compared to the carboximidamide derivative .
- Thiophen-3-amine oxalate (CAS 861965-63-1) diverges structurally with a thiophene ring and oxalate salt, suggesting distinct electronic properties and salt-dependent stability .
Physicochemical Properties
- Molecular Weight : Thiomorpholine-4-carboximidamide (145.23 g/mol) is heavier than Thiomorpholin-4-amine (~118 g/mol, estimated) due to the carboximidamide group .
- Purity : The carboximidamide derivative (90% purity) is less pure than Thiomorpholin-3-one (97%), possibly reflecting synthetic challenges or stability issues .
- Salt Forms : The hydrochloride and oxalate salts (e.g., Thiophen-3-amine oxalate) highlight the role of counterions in modulating solubility and crystallinity .
Commercial Availability
Thiomorpholine-4-carboximidamide hydrochloride is supplied by 13 global vendors, predominantly in China, with additional suppliers in France (Socosur Chem) and Germany (Jena Bioscience GmbH) .
Research and Analytical Considerations
While and focus on RP-HPLC methods for unrelated compounds (e.g., amitriptyline hydrochloride), these techniques could be adapted for analyzing this compound and its analogs. Key parameters for comparison would include:

- Retention Time : Influenced by polarity (e.g., ketone vs. amine groups).
- Detection Limits : Dependent on chromophore strength or ionization efficiency.
Notes and Discrepancies
- CAS Number Conflicts : lists conflicting CAS numbers (539-03-7, 6777-05-5) for the base compound, possibly referring to salts or errors. The widely cited CAS 56035-34-8 () is prioritized here .
- Hydrochloride-Specific Data: Limited information on the hydrochloride salt’s molecular weight, melting point, or solubility necessitates further research.
Biological Activity
Thiomorpholine-4-carboximidamide hydrochloride is a heterocyclic compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a six-membered thiomorpholine ring with a carboximidamide functional group. Its molecular formula is and it has a molecular weight of approximately 174.22 g/mol. The compound can be represented by the SMILES notation: N=C(N)N1CCSCC1, highlighting its unique structural characteristics that contribute to its biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism involves:
- Hydrogen Bonding : The polar functional groups in the compound facilitate hydrogen bonding with biological macromolecules.
- Coordination with Metal Ions : The carboximidamide group can coordinate with metal ions, potentially affecting enzyme activity and stability .
- Modulation of Enzyme Activity : By altering the conformation of target proteins, thiomorpholine-4-carboximidamide can enhance or inhibit enzymatic functions .
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in combating infections .
- Anticancer Effects : In vitro studies have shown that thiomorpholine-4-carboximidamide can inhibit cancer cell proliferation, indicating potential as an anticancer agent .
- Enzyme Inhibition : Investigations into its effect on specific enzymes have revealed that it may act as an inhibitor, which could be harnessed for therapeutic purposes in various diseases .
Case Studies and Experimental Data
-
Anticancer Activity :
- A study assessed the effects of thiomorpholine-4-carboximidamide on various cancer cell lines, demonstrating significant inhibition of cell growth at concentrations ranging from 10 µM to 50 µM. The results suggested that the compound's efficacy could be linked to its interaction with cellular signaling pathways involved in proliferation .
-
Antimicrobial Studies :
- In vitro tests against common bacterial strains showed that thiomorpholine-4-carboximidamide exhibited varying degrees of antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 25 µg/mL to 100 µg/mL across different strains .
-
Enzyme Interaction Studies :
- Research focused on the interaction between thiomorpholine-4-carboximidamide and specific enzymes revealed that it could effectively inhibit enzyme activity through competitive inhibition mechanisms. This was illustrated by kinetic studies showing increased Km values in the presence of the compound .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Thiomorpholine | Lacks carboximidamide group; different biological activity | |
| Morpholine-4-carboximidamide hydrochloride | Lacks sulfur; different pharmacological profile | |
| N-Methylthiomorpholine-4-carboximidamide | Methyl substitution alters properties |
This table highlights how structural variations influence biological activities, emphasizing the unique role of sulfur in thiomorpholine derivatives .
Q & A
Basic: What are the validated synthetic routes for Thiomorpholine-4-carboximidamide hydrochloride, and how can researchers optimize reaction yields?
Methodological Answer:
Synthesis typically involves multi-step protocols, such as cyclization of mercaptoacetic acid derivatives followed by acylation and aminolysis. For example, cyclization reactions using thiomorpholine precursors under controlled pH (e.g., acidic conditions for protonation) can yield intermediate carboximidamide structures, which are then hydrochlorinated . Optimization strategies include:
- One-pot synthesis to reduce purification steps and improve efficiency.
- Temperature control (e.g., 40–60°C for cyclization) to minimize side reactions.
- Use of anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of intermediates.
Yield improvements (e.g., from 12% to 17% total yield) have been reported via stepwise reagent addition and catalytic acid/base systems .
Basic: Which analytical techniques are most reliable for characterizing this compound purity and structure?
Methodological Answer:
- RP-HPLC : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) at 1.0 mL/min. Monitor UV absorbance at 230 nm for quantification, achieving >98% purity thresholds .
- NMR Spectroscopy : Confirm structural integrity via ¹H-NMR (δ 2.92 ppm for methyl groups) and ¹³C-NMR (δ 160.6 ppm for carbonyl carbons) .
- IR Spectroscopy : Key peaks at 1580 cm⁻¹ (C=N stretching) and 1063 cm⁻¹ (S-C bond) validate functional groups .
Advanced: How do researchers design stability studies to assess this compound under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to:
- Thermal stress : 40–80°C for 14 days to simulate long-term storage.
- Photolytic stress : UV light (254 nm) for 48 hours.
- Hydrolytic stress : Acidic (0.1M HCl) and alkaline (0.1M NaOH) conditions at 25°C.
Monitor degradation via HPLC and quantify impurities using reference standards (e.g., EP/BP monographs) .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at room temperature .
Advanced: What methodologies are recommended for impurity profiling of this compound in bulk samples?
Methodological Answer:
- LC-MS/MS : Identify trace impurities (e.g., methylthiophene byproducts) with a mass accuracy of <5 ppm. Use a gradient elution of 0.1% formic acid in water/acetonitrile .
- Accelerated Solvent Extraction (ASE) : Isolate impurities using dichloromethane:methanol (9:1 v/v) at 100°C and 1500 psi .
- Quantitative Thresholds : EP guidelines recommend limits of ≤0.15% for individual impurities and ≤0.5% for total impurities .
Basic: How can researchers determine the solubility profile of this compound in common solvents?
Methodological Answer:
- Shake-Flask Method : Saturate solvents (e.g., water, ethanol, DMSO) with the compound at 25°C for 24 hours. Filter and quantify dissolved material via UV-Vis spectrophotometry at λmax 236 nm .
- pH-Solubility Relationship : Adjust pH (1–12) using HCl/NaOH and measure solubility. Note increased solubility in acidic conditions due to protonation of the imidamide group .
Advanced: What mechanistic insights guide the optimization of this compound’s synthetic pathways?
Methodological Answer:
- Reaction Intermediates : Use DFT calculations to model transition states during cyclization. For example, thiomorpholine ring closure is favored by electron-withdrawing substituents at the 4-position .
- Catalytic Effects : Metal catalysts (e.g., ZnCl₂) can accelerate acylation steps by stabilizing carboximidamide intermediates .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., aminolysis) .
Advanced: How are in vitro bioactivity assays designed to evaluate this compound’s pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays : Test against target enzymes (e.g., carbonic anhydrase) using fluorescence-based protocols. IC₅₀ values are calculated via nonlinear regression of dose-response curves .
- Cell Viability Studies : Use MTT assays on HEK-293 cells with concentrations ranging from 1–100 µM. Include positive controls (e.g., cisplatin) and validate results with triplicate replicates .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite). Dispose as hazardous waste .
- First Aid : For skin contact, rinse with water for 15 minutes; if ingested, administer activated charcoal (1 g/kg body weight) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
